![molecular formula C12H16FNO B130903 3-[(4-Fluorophenoxy)methyl]piperidine CAS No. 142220-38-0](/img/structure/B130903.png)
3-[(4-Fluorophenoxy)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-Fluorophenoxy)methyl]piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic structures containing one nitrogen atom. The compound is characterized by the presence of a 4-fluorophenoxy group attached to the piperidine ring through a methyl linker. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including potential ligands for σ receptors and selective serotonin reuptake inhibitors (SSRIs) .
Synthesis Analysis
The synthesis of halogenated 4-(phenoxymethyl)piperidines, including those with a fluorophenoxy substituent
Scientific Research Applications
1. Pharmacological Applications
3-[(4-Fluorophenoxy)methyl]piperidine derivatives, such as Paroxetine, have been documented for their application in treating various psychological disorders. Paroxetine, specifically, is noted for its role in treating depression, anxiety disorders, obsessive-compulsive disorder, and posttraumatic stress disorder, among others. It is a selective serotonin reuptake inhibitor, with detailed studies on its physicochemical properties, pharmacokinetics, metabolism, and pharmacological effects (Germann et al., 2013).
2. Biochemical Analysis
Compounds containing 3-[(4-Fluorophenoxy)methyl]piperidine have been synthesized for their biochemical properties. For instance, certain fibrates containing piperidine structures demonstrated significant activities in reducing triglycerides, cholesterol, and blood sugar in experimental models, indicating their potential in metabolic disease management (Komoto et al., 2000).
3. Corrosion Inhibition Research
In the field of materials science, certain piperidine derivatives, including those with 3-[(4-Fluorophenoxy)methyl]piperidine structures, have been studied for their effectiveness in inhibiting corrosion of metals. These studies often involve quantum chemical calculations and molecular dynamics simulations to understand the interaction of these compounds with metal surfaces (Kaya et al., 2016).
4. Molecular Structure Analysis
Research involving the molecular structure analysis of biologically active derivatives, such as those containing 3-[(4-Fluorophenoxy)methyl]piperidine, helps in understanding the nature of intermolecular interactions. These studies are crucial in drug design and development, providing insights into the molecular interactions and packing of these compounds (Shukla et al., 2017).
5. Synthesis Methods and Chemical Properties
The synthesis and characterization of compounds with 3-[(4-Fluorophenoxy)methyl]piperidine structures have been explored extensively. This includes studies on the synthesis routes, crystal structures, and theoretical analysis of such compounds, which are integral to the development of new pharmaceuticals and materials (Raviña et al., 2000).
6. Antimicrobial and Anticancer Research
Some studies have explored the potential of 3-[(4-Fluorophenoxy)methyl]piperidine derivatives in antimicrobial and anticancer applications. For instance, certain spiro-piperidin-4-ones showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential as antimicrobial agents (Kumar et al., 2008).
properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDVNADGYFVSME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576641 |
Source
|
Record name | 3-[(4-Fluorophenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenoxy)methyl]piperidine | |
CAS RN |
142220-38-0 |
Source
|
Record name | 3-[(4-Fluorophenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.